molecular formula C9H9F3N2O B1482908 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 2098090-19-6

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482908
CAS No.: 2098090-19-6
M. Wt: 218.18 g/mol
InChI Key: YMOLPLIEWRFREC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOLPLIEWRFREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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